Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- is a halogenated bicyclic organic compound with the molecular formula C6H6F3I. It serves as a valuable building block in organic synthesis, particularly for the preparation of diversely functionalized bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are attracting significant attention in medicinal chemistry as bioisosteres for phenyl rings and tert-butyl groups, with potential applications in drug discovery.
The compound can be classified as follows:
The synthesis of bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- has been explored through various methodologies, primarily focusing on the use of propellane as a precursor.
Bicyclo[1.1.1]pentane features a unique three-dimensional structure characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct chemical shifts indicative of the molecular environment surrounding the hydrogen atoms in the bicyclic structure:
Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- engages in various chemical reactions:
Reactions are often optimized under specific conditions such as:
The mechanism of action for bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- primarily involves radical pathways:
Density Functional Theory (DFT) studies support these mechanisms by providing insights into transition states and energy barriers associated with radical formation and subsequent reactions .
Bicyclo[1.1.1]pentane derivatives have significant applications in medicinal chemistry:
Research indicates potential uses in:
Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as transformative three-dimensional bioisosteres for para-substituted benzene rings, internal alkynes, and tert-butyl groups in drug design. This evolution began in earnest in 2012 when BCP demonstrated successful mimicry of para-substituted benzenes in bioactive compounds, offering enhanced physicochemical profiles while retaining biological activity [1] [2]. The strategic replacement of planar aromatic systems with BCP cores addresses multiple developability challenges: reduction of molecular planarity increases aqueous solubility, elevation of sp³-hybridized carbon content improves metabolic stability, and the compact strained architecture enhances passive membrane permeability [3] [7]. By 2024, over 300 medicinal chemistry compounds incorporating BCP motifs had been synthesized, with >45% of top-selling drugs containing benzyl-like structures that are potential candidates for BCP bioisosteric replacement [5].
The trifluoromethyl group synergistically complements BCP’s bioisosteric advantages. As evidenced in LpPLA2 inhibitors, incorporating -CF₃ into BCP derivatives significantly enhances membrane permeability (705 nm/s vs. 230 nm/s for aromatic analogues) and kinetic solubility (9-fold improvement) [7]. This fluorine effect arises from reduced polar surface area, strengthened dipole interactions, and improved metabolic resistance to oxidative degradation. Computational analyses confirm that 1,3-disubstituted BCPs effectively replicate the steric and electronic properties of para-substituted benzenes, with bridge-substituted derivatives like 1-iodo-3-(trifluoromethyl)-BCP exhibiting superior shape complementarity in enzyme binding pockets compared to non-functionalized BCP analogues [3].
Table 1: Comparative Physicochemical Properties of BCP Bioisosteres vs. Aromatic Counterparts
Compound | ChromLogD₇.₄ | Kinetic Solubility (μM) | Permeability (nm/s) | Property Forecast Index |
---|---|---|---|---|
Darapladib (Aromatic) | 6.3 | 8 | 230 | 10.3 |
Darapladib-BCP analogue | 7.0 | 74 | 705 | 10.0 |
Axitinib (Aromatic) | - | - | - | - |
Axitinib-BCP analogue | - | - | - | - |
General BCP advantage | ↑ Lipophilicity | ↑ 9-fold | ↑ 3-fold | ↓ Developability risk |
The synthesis of 1-iodo-3-(trifluoromethyl)-BCP exemplifies innovations in BCP functionalization. Modern routes leverage radical chemistry using [1.1.1]propellane as the strained precursor. Light-enabled atom transfer radical addition (ATRA) in continuous flow reactors has emerged as the most scalable approach: irradiation (365–405 nm) of propellane with CF₃I generates the target compound in a single step with 70–92% yield and kilogram-scale capability [1]. This photochemical method eliminates the need for metal catalysts, initiators, or additives, and the exceptional reaction cleanliness enables direct product isolation by evaporation (>90% purity) [1].
Alternative strategies include modular approaches using bifunctional reagents like iodobicyclo[1.1.1]pentylmethyl thianthrenium (IBM-TT⁺). This stable crystalline solid undergoes chemoselective nucleophilic substitution at the thianthrenium site, leaving the BCP-iodide handle for subsequent diversification. Though not yet applied specifically to trifluoromethyl derivatives, IBM-TT⁺ provides access to diverse BCP methylene analogues under mild conditions [5].
Table 2: Synthesis Methods for 1-Iodo-3-(trifluoromethyl)-BCP
Method | Conditions | Scale Demonstrated | Yield (%) | Key Advantages |
---|---|---|---|---|
Photochemical ATRA | Flow reactor, 365–405 nm, RT | Kilogram | 70–92 | Catalyst-free, high purity |
Triethylborane-initiated | Batch, 0°C, Et₃B (1.2 eq) | Milligram | 31 | Functional group tolerance |
Ir-photoredox | fac-Ir(ppy)₃, blue LED | Milligram | 14 | Ambient temperature |
The 1-iodo-3-(trifluoromethyl)-BCP motif serves as a versatile linchpin for constructing complex bioactive molecules. The iodide handle enables diverse cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi), while the -CF₃ group enhances bioavailability. In the synthesis of vascular endothelial growth factor (VEGF) kinase inhibitors, BCP analogues of axitinib demonstrated significantly improved solubility (32 μM vs. <1 μM for parent) and reduced property forecast index (PFI), indicating lower developability risks despite a 250-fold reduction in potency [3]. This trade-off exemplifies the strategic balance achievable with BCP scaffolds – minor potency concessions may be offset by superior pharmacokinetic profiles.
Molecular modeling reveals that the 3-(trifluoromethyl) group occupies hydrophobic enzyme pockets more efficiently than methyl or unsubstituted BCP derivatives. In LpPLA2 inhibitors, X-ray crystallography confirmed that the BCP-CF₃ moiety maintains binding interactions comparable to aromatic analogues while reducing ring count and increasing three-dimensionality [7]. The electron-withdrawing nature of -CF₃ also modulates the electronic properties of adjacent functional groups, enabling fine-tuning of pharmacophore electronics without increasing steric bulk.
Table 3: Drug Design Applications of Functionalized BCP Derivatives
Target Therapeutic Area | BCP-Containing Compound | Key Improvements vs. Aromatic Analogues | Reference |
---|---|---|---|
Atherosclerosis (LpPLA2 inhibitor) | Darapladib-BCP-CF₃ | 9-fold ↑ kinetic solubility; 3-fold ↑ permeability | [7] |
Oncology (VEGF inhibitor) | Axitinib-BCP derivative | ↑ Solubility; ↓ PFI (developability risk) | [3] |
General drug discovery | >300 BCP compounds | Enhanced Fsp³; improved metabolic stability | [1] |
The synthetic versatility of 1-iodo-3-(trifluoromethyl)-BCP continues to expand through photoredox and transition metal catalysis. Recent advances enable C–N bond formation via copper-mediated amination, carbon-carbon bond construction via nickel-catalyzed cross-coupling, and radical decarboxylative functionalizations [5] [8]. These methodologies position this bifunctional building block as a central player in the next generation of three-dimensional drug candidates.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1